![molecular formula C22H30O14 B7886540 [6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B7886540.png)
[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Overview
Description
(6-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a hydroxycinnamic acid.
Scientific Research Applications
Solubility Studies : A study by Zhang, Gong, Wang, and Qu (2012) explored the solubilities of related compounds, including 3,4-dihydroxybenzaldehyde and caffeic acid, in ethanol-water solutions. These findings are significant for understanding the solubility behavior of similar complex organic compounds in various solvents (Zhang et al., 2012).
Molecular Structure Analysis : Nye, Turnbull, and Wikaira (2013) conducted a study on the molecular structure of compounds, including 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione, which shares structural similarities with the queried compound. This research provides insights into the molecular configuration and intramolecular hydrogen bonding of such compounds (Nye et al., 2013).
Synthetic Lignans and Antiangiogenic Activity : Apers, Paper, Bürgermeister, et al. (2002) explored synthetic dihydrobenzofuran lignans derived from caffeic acid for their antiangiogenic activity. This research is relevant to the development of new therapeutic agents for angiogenesis-related diseases (Apers et al., 2002).
Novel Amide Alkaloids and Anti-inflammatory Activities : Lan, Ying, Guo, et al. (2021) identified novel amide alkaloids that exhibited anti-inflammatory activities. These compounds share structural features with the queried compound and highlight its potential in anti-inflammatory applications (Lan et al., 2021).
Blood Glucose Regulation Study : Muthusamy and Krishnasamy (2016) conducted a computational study on a compound with a similar structure, investigating its role in blood glucose level regulation. This study provides insights into the potential application of such compounds in diabetes management (Muthusamy & Krishnasamy, 2016).
Pharmaceutical Salts Containing Pyridoxine : Cvetkovski, Ferretti, and Bertolasi (2017) synthesized pharmaceutical salts containing pyridoxine and (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, demonstrating the potential for forming new therapeutic agents (Cvetkovski et al., 2017).
properties
IUPAC Name |
[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)25)3-5-15(26)33-8-14-16(27)18(29)19(30)21(34-14)36-22(9-24)20(31)17(28)13(7-23)35-22/h2-6,13-14,16-21,23-25,27-31H,7-9H2,1H3/b5-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBZZLUIFFOAHR-HWKANZROSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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